molecular formula C8H13N5 B13288075 5-Amino-1-methyl-3-(propylamino)-1H-pyrazole-4-carbonitrile

5-Amino-1-methyl-3-(propylamino)-1H-pyrazole-4-carbonitrile

Cat. No.: B13288075
M. Wt: 179.22 g/mol
InChI Key: NZPKIXJKZJOVBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-methyl-3-(propylamino)-1H-pyrazole-4-carbonitrile (CAS 1602355-68-9) is a high-purity pyrazole derivative offered for research and development purposes. With a molecular formula of C 8 H 13 N 5 and a molecular weight of 179.22 g/mol, this compound belongs to the 5-aminopyrazole chemical class, a scaffold recognized for its significant relevance in medicinal and agrochemical research . The 5-aminopyrazole core is a privileged structure in drug discovery, serving as a versatile building block for synthesizing a wide range of nitrogen-containing heterocycles, including pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines . These fused bicyclic systems are frequently investigated for their potent biological activities. Researchers value this template for developing molecules that target critical signaling kinases, such as Aurora and cyclin-dependent kinases (CDKs), which are prominent targets in oncology research . The specific substitution pattern of this compound—featuring methyl and propylamino groups—makes it a valuable intermediate for structure-activity relationship (SAR) studies and for creating diverse combinatorial libraries for biological screening . This product is strictly for research use and is not intended for diagnostic or therapeutic applications. Please refer to the product's Safety Data Sheet (SDS) for proper handling and storage information.

Properties

Molecular Formula

C8H13N5

Molecular Weight

179.22 g/mol

IUPAC Name

5-amino-1-methyl-3-(propylamino)pyrazole-4-carbonitrile

InChI

InChI=1S/C8H13N5/c1-3-4-11-8-6(5-9)7(10)13(2)12-8/h3-4,10H2,1-2H3,(H,11,12)

InChI Key

NZPKIXJKZJOVBJ-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NN(C(=C1C#N)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-methyl-3-(propylamino)-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 3-(propylamino)-1H-pyrazole-4-carbonitrile with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-methyl-3-(propylamino)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as converting the carbonitrile group to an amine.

    Substitution: The amino and propylamino groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

5-Amino-1-methyl-3-(propylamino)-1H-pyrazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-1-methyl-3-(propylamino)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Position 1 Substituents : Methyl or isopropyl groups (e.g., 1-CH₃, 1-(CH(CH₃)₂)) are common in agrochemical precursors, while aryl groups (e.g., fipronil) enhance pesticidal activity .
  • Position 3 Modifications: Propylamino (NH(CH₂)₂CH₃) or hydroxyphenyl groups improve solubility and target specificity. Compound A’s 3-(2-hydroxyphenyl) group contributes to its anticancer activity .
  • Position 4 Cyano Group: Critical for electronic interactions in heterocyclic synthesis and binding to biological targets .

Structural and Physicochemical Properties

  • Crystal Packing: Pyrazole derivatives (e.g., 5-amino-1-(2-chloroethyl)-1H-pyrazole-4-carbonitrile) exhibit hydrogen-bonded networks influencing solubility and stability .
  • Thermal Stability: Melting points vary widely; e.g., 5-amino-1-(2,4-dinitrophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile melts at 228–229°C .

Q & A

Q. What are the optimal synthetic routes for 5-Amino-1-methyl-3-(propylamino)-1H-pyrazole-4-carbonitrile, and how can reaction parameters be optimized?

Answer: The synthesis typically involves cyclocondensation of hydrazine derivatives with β-ketonitriles or via multi-step substitutions. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while ethanol/water mixtures improve yield in cyclization steps .
  • Catalysts : Knoevenagel condensations may use piperidine or ammonium acetate, while Pd catalysts are employed for cross-coupling modifications .
  • Temperature control : Stepwise heating (e.g., 0°C → 50°C) minimizes side reactions in azide substitutions .
    Optimization strategy : Use Design of Experiments (DoE) to balance purity (>95%) and yield, monitored via HPLC or TLC .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?

Answer:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., propylamino vs. methyl groups) and nitrile functionality. Aromatic protons appear at δ 7.2–8.5 ppm, while NH2_2 signals are broad near δ 5.5–6.5 ppm .
  • IR spectroscopy : Sharp peaks at ~2230 cm1^{-1} (C≡N) and ~3350 cm1^{-1} (NH2_2) validate functional groups .
  • Mass spectrometry : High-resolution MS (HRMS) distinguishes molecular ions (e.g., [M+H]+^+) from fragmentation products .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or biological activity?

Answer:

  • Density Functional Theory (DFT) : Calculates electron density maps to identify nucleophilic/electrophilic sites. For example, the nitrile group’s electron-withdrawing effect directs substitutions to the pyrazole ring’s C-3 position .
  • Molecular docking : Screens against protein targets (e.g., kinases) using software like AutoDock Vina. The propylamino chain may enhance hydrophobic interactions in binding pockets .
    Validation : Compare computed vibrational spectra (IR) with experimental data to refine models .

Q. How can contradictory data in reaction yields or biological assays be resolved?

Answer:

  • Yield discrepancies : Re-evaluate solvent purity (e.g., anhydrous DMF vs. technical grade) or moisture-sensitive intermediates. For example, azide intermediates degrade if stored improperly .
  • Biological activity conflicts : Use orthogonal assays (e.g., enzymatic vs. cell-based) and control for stereochemical impurities. Derivatives with methyl vs. ethyl substituents show >10-fold differences in IC50_{50} values .
    Root-cause analysis : Pair LC-MS with kinetic studies to trace byproduct formation .

Q. What strategies are effective for derivatizing this compound to enhance material or pharmacological properties?

Answer:

  • Functionalization at C-3 : React with electrophiles (e.g., alkyl halides) to replace the propylamino group. Halogenation (Cl/Br) improves solubility for crystallography .
  • Nitrile conversion : Hydrolysis to carboxamides (using H2_2SO4_4/H2_2O) or reduction to amines (via LiAlH4_4) modifies bioactivity .
  • Heterocycle fusion : Synthesize pyrano-pyrazole hybrids via [3+2] cycloadditions to tune electronic properties for optoelectronic applications .

Q. What are the challenges in crystallizing this compound for X-ray diffraction studies?

Answer:

  • Polymorphism : The nitrile group’s rigidity promotes multiple crystal forms. Use slow evaporation in EtOAc/hexane (1:3) to isolate single crystals .
  • Hydrogen bonding : NH2_2 and nitrile groups form intermolecular networks, requiring low-temperature (90 K) data collection to minimize disorder .
    Workflow : Refine structures with SHELX-97 and validate using R-factor convergence (<0.05) .

Methodological Considerations

Q. How to design experiments for studying the compound’s stability under varying conditions?

Answer:

  • Thermal stability : Use TGA/DSC to identify decomposition thresholds (>200°C common for pyrazoles) .
  • pH-dependent hydrolysis : Incubate in buffers (pH 1–13) and monitor nitrile→amide conversion via IR .
  • Photostability : Expose to UV light (254 nm) and quantify degradation products using LC-MS .

Q. What protocols ensure reproducibility in biological activity assays?

Answer:

  • Standardize solvent systems : Use DMSO stocks (<0.1% final concentration) to avoid cytotoxicity .
  • Positive controls : Compare with known pyrazole-based inhibitors (e.g., COX-2 or JAK2 inhibitors) .
  • Dose-response curves : Generate IC50_{50} values with ≥3 technical replicates and validate via nonlinear regression (e.g., GraphPad Prism) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.